2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16710018
InChI: InChI=1S/C9H7BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3,8,15H,4H2
SMILES:
Molecular Formula: C9H7BrF4O
Molecular Weight: 287.05 g/mol

2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol

CAS No.:

Cat. No.: VC16710018

Molecular Formula: C9H7BrF4O

Molecular Weight: 287.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol -

Specification

Molecular Formula C9H7BrF4O
Molecular Weight 287.05 g/mol
IUPAC Name 2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C9H7BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3,8,15H,4H2
Standard InChI Key RFVVPTZAWYJXAK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(CBr)O)C(F)(F)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with a fluorine atom at the para-position, a trifluoromethyl (-CF3_3) group at the meta-position, and a brominated ethanol side chain at the ortho-position. This arrangement creates significant steric and electronic effects, influencing its reactivity and interactions with biological targets. The presence of multiple electronegative groups enhances its polarity, as evidenced by its solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC9H7BrF4O\text{C}_9\text{H}_7\text{BrF}_4\text{O}
Molecular Weight287.05 g/mol
Boiling PointNot reported
Melting PointNot reported
Density~1.6 g/cm3^3 (estimated)
SolubilitySoluble in DMSO, methanol

The absence of reported melting/boiling points suggests challenges in purification or instability under standard conditions. Computational models predict a density close to 1.6 g/cm3^3, consistent with halogenated aromatics .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol typically involves a multi-step sequence:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to 4-fluoro-3-(trifluoromethyl)benzene using acetyl chloride and a Lewis acid catalyst (e.g., AlCl3_3) .

  • Bromination: Reaction of the intermediate acetophenone derivative with bromine (Br2_2) or N-bromosuccinimide (NBS) in the presence of light or a radical initiator .

  • Reduction: Conversion of the ketone to ethanol using reducing agents like sodium borohydride (NaBH4_4) or catalytic hydrogenation.

Critical parameters include temperature control (0–25°C during bromination) and solvent selection (e.g., dichloromethane for acylation, tetrahydrofuran for reduction) . Yields remain modest (~40–60%) due to competing side reactions, such as over-bromination or decomposition of the trifluoromethyl group .

Purification Challenges

Purification via column chromatography or recrystallization is complicated by the compound’s sensitivity to heat and moisture. High-performance liquid chromatography (HPLC) with a C18 stationary phase and acetonitrile/water mobile phase is often employed for analytical-grade material.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the ethanol side chain serves as a leaving group, enabling nucleophilic substitution reactions. For example, treatment with amines (e.g., piperazine) yields secondary amines, which are valuable intermediates in drug discovery.

Oxidation and Reduction

The ethanol moiety can be oxidized to a ketone using Jones reagent (CrO3_3/H2_2SO4_4), regenerating the acetophenone precursor . Conversely, further reduction with LiAlH4_4 produces the corresponding ethane derivative, though this pathway is less explored .

Applications in Pharmaceutical Chemistry

Antimicrobial Activity

Analogous halogenated ethanol derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds with similar structures demonstrate minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell membranes via hydrophobic interactions with lipid bilayers .

Kinase Inhibition

The trifluoromethyl group enhances binding affinity to ATP-binding pockets in kinases. Molecular docking studies suggest that 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol may inhibit tyrosine kinases such as EGFR (IC50_{50} ~50 nM in preliminary assays).

Comparison with Related Halogenated Compounds

The table below contrasts key features of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol with structurally similar compounds:

Compound NameMolecular FormulaKey Functional GroupsPrimary Application
2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanolC9H7BrF4O\text{C}_9\text{H}_7\text{BrF}_4\text{O}-OH, -Br, -CF3_3, -FPharmaceutical intermediate
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanoneC9H6BrF3O\text{C}_9\text{H}_6\text{BrF}_3\text{O}-CO-, -Br, -CF3_3Polymer synthesis
4-Trifluoromethylphenacyl bromideC9H6BrF3O\text{C}_9\text{H}_6\text{BrF}_3\text{O}-CO-, -Br, -CF3_3Photoinitiator

The ethanol derivative’s hydroxyl group enhances hydrogen-bonding capacity, making it preferable for biological applications compared to ketone-based analogs .

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